molecular formula C32H45NO6 B1179341 11'-[4-(Dimethylamino)phenyl]-13'-methyl-17'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol CAS No. 126690-41-3

11'-[4-(Dimethylamino)phenyl]-13'-methyl-17'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol

Cat. No.: B1179341
CAS No.: 126690-41-3
M. Wt: 539.7 g/mol
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Description

This compound is a highly functionalized spirocyclic derivative of the cyclopenta[a]phenanthrene scaffold. Its core structure consists of a steroidal-like fused ring system modified with two spiro-linked 1,3-dioxolane rings and multiple substituents:

  • Methyl groups: At positions 13' and 17', enhancing steric bulk and hydrophobicity.
  • Dioxolane rings: The spiro[1,3-dioxolane] moiety introduces conformational rigidity and metabolic stability compared to analogous compounds with linear ethers or esters .
  • Hydroxyl groups: At positions 5' and 17', enabling hydrogen bonding and derivatization opportunities (e.g., phosphorylation or glycosylation).

Properties

IUPAC Name

11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45NO6/c1-28-19-24(21-5-7-22(8-6-21)33(3)4)27-23(25(28)11-14-32(28,35)29(2)36-15-16-37-29)9-12-30(34)20-31(13-10-26(27)30)38-17-18-39-31/h5-8,23-25,34-35H,9-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRARNYJAASEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C4CCC5(CC4(CCC3C1CCC2(C6(OCCO6)C)O)O)OCCO5)C7=CC=C(C=C7)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11'-[4-(Dimethylamino)phenyl]-13'-methyl-17'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound features a unique spiro structure that integrates a dioxolane moiety with a steroid-like framework. The presence of the dimethylamino group is significant for its biological interactions.

Synthesis Methods

The synthesis typically involves several steps:

  • Starting Materials : The synthesis begins with pregna-5,7-diene-3,20-dione.
  • Chemical Modifications : Ethylene glycol is reacted in the presence of an acid catalyst to introduce the dioxolane groups.
  • Purification : The final product is purified through crystallization techniques to obtain high purity for biological testing.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that such compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. For instance:

  • Bacterial Activity : It has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antibacterial potential .
  • Fungal Activity : The compound also exhibits antifungal properties against Candida albicans, suggesting its utility in treating fungal infections .

The proposed mechanism of action involves interaction with specific enzymes and receptors that modulate inflammatory responses and oxidative stress pathways. This interaction can lead to the inhibition of cancer cell growth and the induction of apoptosis .

Study 1: Anticancer Potential

A study published in 2011 explored the anticancer effects of similar dioxolane derivatives. The results indicated that these compounds could significantly inhibit tumor growth in vitro and in vivo models by inducing cell cycle arrest and apoptosis .

Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of dioxolane derivatives against clinical isolates. The findings revealed that certain derivatives had potent activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
Ergosterol Provitamin DAntifungal
Pregna-5,7-diene-3,20-dione SteroidalAnticancer
Dioxolane Derivatives Dioxolane-basedAntimicrobial

The unique structural modifications present in this compound confer distinct biological activities compared to these similar compounds.

Scientific Research Applications

Applications in Medicinal Chemistry

The compound's structural characteristics suggest various applications in medicinal chemistry:

  • Anticancer Activity :
    • Compounds with similar dioxolane structures have been investigated for their anticancer properties. The presence of the dimethylamino group may enhance the bioactivity of the molecule by facilitating interactions with biological targets involved in cancer progression .
  • Hormonal Modulation :
    • The steroid-like framework indicates potential use as a hormonal modulator. Similar compounds have been studied for their ability to interact with steroid receptors and influence hormonal pathways .
  • Chiral Synthesis :
    • The compound can serve as a chiral building block in asymmetric synthesis. Dioxolanones are known to act as chiral ketene equivalents in reactions that produce optically active compounds . This property could be exploited for synthesizing pharmaceuticals with specific stereochemical configurations.

Applications in Materials Science

The unique structure of the compound also presents opportunities in materials science:

  • Polymer Chemistry :
    • The dioxolane moiety can be utilized in the synthesis of polymers with specific properties. For instance, incorporating dioxolane units into polymer chains can enhance thermal stability and mechanical properties .
  • Nanomaterials :
    • Research indicates that compounds with dioxolane structures can be used to create nanomaterials with tailored functionalities. These materials could find applications in drug delivery systems or as catalysts in chemical reactions .

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

  • A study published in MDPI explored the use of dioxolanones in asymmetric synthesis and their role as intermediates in drug development . The findings suggest that compounds like 11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane...] could be pivotal in creating new therapeutic agents.
  • Another research article discussed the reactivity of dioxolanones and their derivatives in Diels-Alder reactions. This indicates that the compound could be used to develop complex organic frameworks necessary for pharmaceutical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name/ID Key Structural Differences Functional Implications
17-(4-(Dimethylamino)phenyl)-10,13-dimethyl-...tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol Lacks spiro-dioxolane rings; hydroxyl at position 3 instead of 5' and 17'. Reduced conformational rigidity; lower metabolic stability due to free hydroxyl group.
10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-spiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane] Single spiro-dioxolane; no aromatic or hydroxyl substituents. Less polarizable; limited solubility in aqueous media.
(5R,10R,13S,17S)-13-methyl-...spiro[5,10-epoxycyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane]-17-ol Epoxy ring replaces aromatic substituent; hydroxyl at 17 only. Enhanced reactivity (epoxy ring); reduced steric hindrance.
17-(2-Iodoethenyl)androsta-4,6-dien-17β-ol-3-one Iodinated ethenyl group; ketone at position 3. Radioimaging potential (iodine); higher electrophilicity at ketone.

Physicochemical Properties

  • Solubility: The 4-(dimethylamino)phenyl group in the target compound increases solubility in polar aprotic solvents (e.g., DMSO) compared to non-aromatic analogues like .
  • Stability : The spiro-dioxolane rings confer resistance to enzymatic degradation, unlike compounds with open-chain ethers (e.g., ), which are prone to hydrolysis .
  • Bioactivity: The dimethylamino group may enhance membrane permeability and binding to sterol-recognizing proteins (e.g., nuclear receptors), similar to pharmacophores in .

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for structural elucidation of this complex spiro compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use high-resolution 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to resolve overlapping signals from the dimethylamino, dioxolane, and decahydrocyclopenta[a]phenanthrene moieties. Compare chemical shifts with analogous compounds (e.g., cyclopenta[a]phenanthrene derivatives in and ).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF can confirm molecular weight. Cross-reference fragmentation patterns with databases like NIST Chemistry WebBook (e.g., molecular weight 414.7067 for a related compound in ).
  • X-ray Crystallography: If single crystals are obtainable, this method resolves stereochemical ambiguities, particularly for the spiro center and dioxolane substituents .

Basic: How can researchers design a synthetic pathway for this compound, given its polycyclic and spiro architecture?

Methodological Answer:

  • Retrosynthetic Analysis: Break the molecule into modular units:
    • Cyclopenta[a]phenanthrene core (synthesized via Diels-Alder or photocyclization).
    • Spiro-dioxolane fragment (prepared via acid-catalyzed cyclization of diols).
    • Dimethylamino-phenyl group (introduced via Suzuki coupling or nucleophilic substitution).
  • Computational Guidance: Use reaction path search tools (e.g., ICReDD’s quantum chemical calculations in ) to predict feasible intermediates and transition states.
  • Stepwise Validation: Confirm each intermediate with LC-MS and 1H^1 \text{H}-NMR before proceeding .

Advanced: What experimental design strategies minimize resource consumption while optimizing reaction conditions for stereoselective synthesis?

Methodological Answer:

  • Factorial Design: Employ a 2k^k factorial approach to test variables (e.g., temperature, catalyst loading, solvent polarity). For example:

    VariableLow LevelHigh Level
    Temperature (°C)2580
    Catalyst (mol%)0.52.0
    SolventTHFDMF
    Analyze interactions using ANOVA to identify dominant factors .
  • Microscale Experiments: Reduce reagent volumes by 90% using automated liquid-handling systems, validated by LC-MS .

Advanced: How can computational modeling resolve contradictions between predicted and observed regioselectivity in functionalization reactions?

Methodological Answer:

  • Multi-Scale Modeling:
    • Quantum Mechanics (QM): Calculate electron density maps (e.g., Fukui indices) to predict reactive sites.
    • Molecular Dynamics (MD): Simulate solvent and steric effects on transition states.
    • Machine Learning (ML): Train models on existing cyclopenta[a]phenanthrene derivatives (e.g., data from and ) to refine predictions.
  • Iterative Feedback: Use discrepancies between computational and experimental results to recalibrate force fields or basis sets (e.g., ICReDD’s feedback loop in ) .

Advanced: What strategies ensure robust data integrity when analyzing the compound’s biological or catalytic activity?

Methodological Answer:

  • Blinded Replication: Assign independent teams to repeat assays under identical conditions. Use standardized protocols (e.g., NIST’s gas chromatography methods in ) to minimize variability.
  • Data Management Tools: Implement ELNs (Electronic Lab Notebooks) with blockchain-based timestamping to track raw data and revisions ( ).
  • Statistical Rigor: Apply the Benjamini-Hochberg procedure to correct for false discoveries in high-throughput screening .

Advanced: How can researchers leverage hybrid methodologies to study the compound’s stability under diverse environmental conditions?

Methodological Answer:

  • Accelerated Stability Testing: Use Q10_{10} (temperature coefficient) models to extrapolate degradation rates. For example:

    ConditionTest Parameters
    Temperature40°C, 60°C, 80°C
    Humidity40% RH, 75% RH
    Light ExposureUV/Vis (300–800 nm)
  • In Silico Degradation Prediction: Apply software like SPARC or ADMET Predictor to simulate hydrolysis/oxidation pathways of the dioxolane and dimethylamino groups .

  • Cross-Validation: Compare computational predictions with HPLC-UV data from stressed samples .

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